molecular formula C12H15BrN2 B13727244 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine

Cat. No.: B13727244
M. Wt: 267.16 g/mol
InChI Key: XFHMPKIMCJJNAB-UHFFFAOYSA-N
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Description

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine typically involves the bromination of 6-methylindole followed by a series of reactions to introduce the propanamine group. The reaction conditions may include:

  • Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
  • Alkylation with a suitable alkylating agent to introduce the propanamine group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to remove the bromine atom.

    Substitution: Nucleophilic substitution reactions to replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-6-methyl-1H-indol-3-yl)propan-1-amine
  • 3-(5-Bromo-6-methyl-2-indolyl)-1-propanamine

Uniqueness

3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Conclusion

This compound is a compound with potential applications in various scientific fields

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

3-(5-bromo-6-methyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C12H15BrN2/c1-8-5-12-10(6-11(8)13)9(7-15-12)3-2-4-14/h5-7,15H,2-4,14H2,1H3

InChI Key

XFHMPKIMCJJNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)CCCN

Origin of Product

United States

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